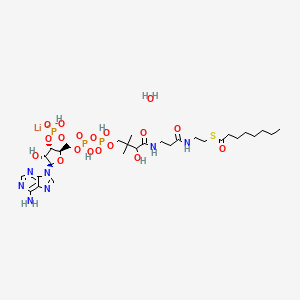
Octanoyl coenzyme A lithium salt hydrate
Overview
Description
Octanoyl coenzyme A lithium salt hydrate, also known as Capryloyl coenzyme A lithium salt hydrate, is a medium-chain fatty acid covalently linked to coenzyme A . It functions as an acyl group carrier and is a donor molecule for the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) . It has a molecular weight of 893.73 (free acid basis) .
Molecular Structure Analysis
The empirical formula of Octanoyl coenzyme A lithium salt hydrate is C29H50N7O17P3S · xLi+ · yH2O . The SMILES string representation is [Li+]. [Li+]. [Li+].O.CCCCCCCC (=O)SCCNC (=O)CCNC (=O) [C@H] (O)C © ©COP ( [O-]) (=O)OP ( [O-]) (=O)OC [C@H]1O [C@H] ( [C@H] (O) [C@@H]1OP (O) ( [O-])=O)n2cnc3c (N)ncnc23 .Chemical Reactions Analysis
Octanoyl coenzyme A lithium salt hydrate is involved in the acylation (octanylation) of Ghrelin and other peptides by ghrelin O-acyltransferase (s) (GOAT) . It plays a pivotal role in numerous biochemical and physiological processes .Physical And Chemical Properties Analysis
Octanoyl coenzyme A lithium salt hydrate is a powder with an assay of ≥95% (HPLC) . It is soluble in water at a concentration of 25 mg/mL . The storage temperature is −20°C .Mechanism of Action
Target of Action
The primary target of Octanoyl coenzyme A lithium salt hydrate is Ghrelin O-acyltransferase (GOAT) . GOAT is an enzyme that plays a crucial role in the acylation (octanylation) of Ghrelin and other peptides .
Mode of Action
Octanoyl coenzyme A lithium salt hydrate functions as a donor molecule for the acylation process . It interacts with its target, GOAT, to facilitate the acylation of Ghrelin and other peptides . This interaction results in the formation of a medium-chain fatty acid that is covalently linked to coenzyme A .
Biochemical Pathways
The biochemical pathway primarily affected by Octanoyl coenzyme A lithium salt hydrate is the Ghrelin O-acyltransferase pathway . The compound’s action on this pathway leads to the octanylation of Ghrelin and other peptides
Result of Action
The primary molecular effect of Octanoyl coenzyme A lithium salt hydrate’s action is the acylation of Ghrelin . This acylation is necessary for Ghrelin’s endocrine actions . On a cellular level, the effects of this compound’s action are still being researched.
Action Environment
It is known that the compound is typically stored at a temperature of-20°C , suggesting that temperature could play a role in maintaining its stability
properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMFNYZOJIHQV-WLJQAKOVSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51LiN7O18P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoyl coenzyme A lithium salt hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



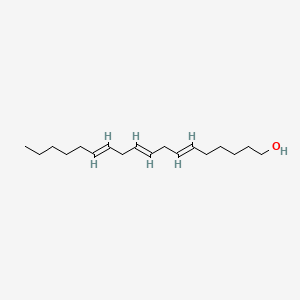

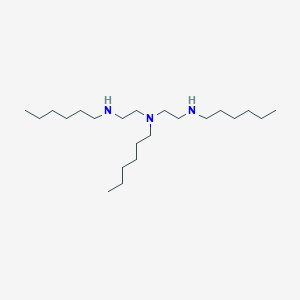

![[Ala11,D-Leu15]-Orexin B](/img/structure/B3182885.png)




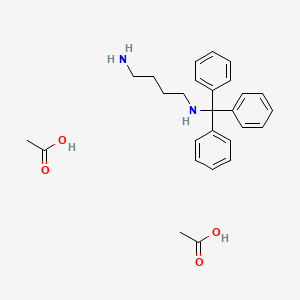

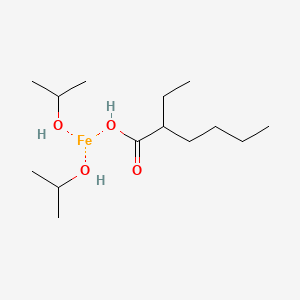

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)